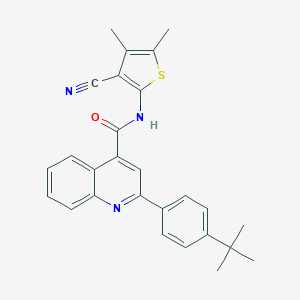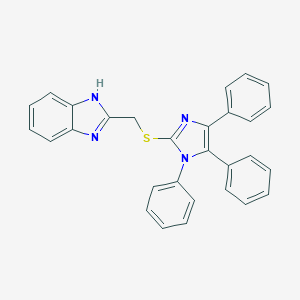![molecular formula C25H25N3O2 B445275 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE](/img/structure/B445275.png)
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and an isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the isobutoxyphenyl group and finally the attachment of the pyrazole ring. Common reagents used in these steps include halogenated quinolines, isobutyl alcohol, and pyrazole derivatives. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s quinoline moiety may intercalate with DNA, while the pyrazole ring could inhibit enzyme activity by binding to the active site. The isobutoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)-4-quinolyl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-ethoxyphenyl)-4-quinolyl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-propoxyphenyl)-4-quinolyl]methanone
Uniqueness
The uniqueness of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group, in particular, may enhance its solubility and interaction with biological membranes compared to its methoxy, ethoxy, and propoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H25N3O2 |
|---|---|
Molecular Weight |
399.5g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)15-30-20-9-7-8-19(13-20)24-14-22(21-10-5-6-11-23(21)26-24)25(29)28-18(4)12-17(3)27-28/h5-14,16H,15H2,1-4H3 |
InChI Key |
DVXGQEOUSWJRNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B445194.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B445197.png)
![Isopropyl 5-acetyl-2-{[(2-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B445199.png)
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B445201.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B445203.png)
![6-({[4-(4-Isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B445204.png)
![3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B445205.png)
![Methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B445206.png)

![6-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B445210.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B445212.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B445214.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B445215.png)
